2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[2,3-d]pyrimidin-4(3H)-one structure, followed by the introduction of the methoxy, nitro, and pyrazolylmethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N5O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O4S/c1-30-15-7-6-12(10-13(15)11-25-9-8-17(24-25)26(28)29)19-22-20(27)18-14-4-2-3-5-16(14)31-21(18)23-19/h6-10H,2-5,11H2,1H3,(H,22,23,27) |
InChI Key |
PGMIBNOYPDAVAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)CN5C=CC(=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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